molecular formula C27H28N6O3 B2866138 N-(2,5-dimethylphenyl)-2-{8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1111976-66-9

N-(2,5-dimethylphenyl)-2-{8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2866138
CAS No.: 1111976-66-9
M. Wt: 484.56
InChI Key: RGIWRUAKMSFKAY-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a structurally complex pyrimidoindole derivative characterized by a pyrimido[5,4-b]indole core substituted with a 3-propyl-1,2,4-oxadiazole methyl group at position 3, an 8-methyl group, and an N-(2,5-dimethylphenyl)acetamide side chain. The pyrimidoindole scaffold is known for its pharmacological relevance, particularly in targeting enzymes and receptors involved in inflammation and oncology . The inclusion of the 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability compared to simpler heterocyclic systems, as oxadiazoles are resistant to oxidative degradation .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O3/c1-5-6-22-30-24(36-31-22)14-32-15-28-25-19-11-16(2)8-10-21(19)33(26(25)27(32)35)13-23(34)29-20-12-17(3)7-9-18(20)4/h7-12,15H,5-6,13-14H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIWRUAKMSFKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-{8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS Number: 1111976-66-9) is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a dimethylphenyl moiety linked to an acetamide group , which is further connected to a pyrimido-indole structure incorporating an oxadiazole substituent . Its molecular formula is C27H28N6O3C_{27}H_{28}N_{6}O_{3} with a molecular weight of 484.5 g/mol. The presence of the oxadiazole ring suggests potential for diverse biological activities, particularly in medicinal chemistry contexts.

Pharmacological Significance

Preliminary studies indicate that compounds similar to this compound exhibit significant pharmacological effects. Notably:

  • Anticonvulsant Activity : Derivatives containing oxadiazole and pyrimidine have shown promising results in anticonvulsant screening models.
  • Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects.
  • Anticancer Potential : Research suggests that this compound may interact with various biological targets involved in cancer progression.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may interact with enzymes involved in metabolic pathways or receptors implicated in disease mechanisms.

Potential Targets:

TargetFunction
EnzymesInvolved in metabolic pathways
ReceptorsImplicated in various disease mechanisms

Case Studies and Research Findings

Recent research has highlighted the biological activity of compounds structurally related to N-(2,5-dimethylphenyl)-2-{8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-y}acetamide:

  • Anticonvulsant Screening : A study demonstrated the efficacy of oxadiazole derivatives in reducing seizure activity in animal models.
  • In Vitro Assays : Various assays have been conducted to evaluate the interaction of this compound with specific receptors and enzymes.
  • Molecular Docking Studies : These studies have provided insights into how the compound may bind to its targets at the molecular level.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key Functional Groups
Target Compound 3: (3-propyl-1,2,4-oxadiazol-5-yl)methyl; 8: methyl; N-(2,5-dimethylphenyl) ~525.6 (calculated) Oxadiazole, acetamide
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide 2: thioether; 3: methyl; N-(4-methylphenyl) ~422.5 (reported) Thioether, acetamide
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 2: sulfanyl; 3: 3-methoxyphenyl; N-(4-ethylphenyl) ~501.6 (calculated) Sulfanyl, methoxy, acetamide
8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one 3: pyridin-2-ylmethyl; 8: fluoro; 5: methyl ~364.4 (calculated) Pyridine, fluorinated indole

Pharmacological and Physicochemical Implications

Substituent Effects on Bioactivity

  • Oxadiazole vs. Thioether/Sulfanyl Groups : The target compound’s 3-propyl-1,2,4-oxadiazole group confers greater metabolic stability than the thioether/sulfanyl groups in . Oxadiazoles are less prone to enzymatic cleavage, enhancing plasma half-life .
  • Aryl Substituents : The N-(2,5-dimethylphenyl) group in the target compound increases lipophilicity (logP ~3.2 predicted) compared to N-(4-methylphenyl) (logP ~2.8) and N-(4-ethylphenyl) (logP ~3.0) . Higher lipophilicity may improve membrane permeability but could reduce aqueous solubility.

Solubility and Bioavailability Predictions

Using the Lipinski’s Rule of Five:

  • However, the oxadiazole and acetamide groups may mitigate this via hydrogen bonding .
  • Compound : Lower molecular weight (~422.5) and a thioether group suggest better solubility but reduced stability.

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